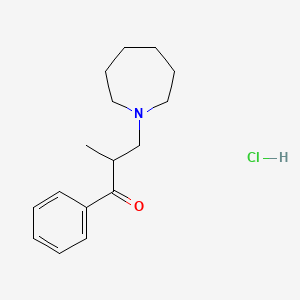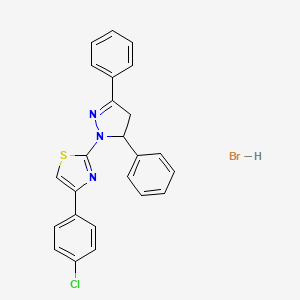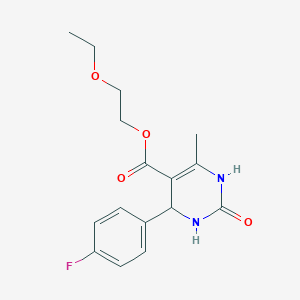
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride, also known as MDP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a critical role in the metabolism of dopamine and other monoamines in the brain. MDP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating the role of MAO-B in various biological processes.
Mécanisme D'action
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride works by inhibiting the activity of MAO-B, an enzyme that is responsible for the breakdown of dopamine and other monoamines in the brain. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, leading to increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including increased dopamine levels, improved cognitive function, and reduced inflammation. In addition, this compound has been shown to have neuroprotective effects, protecting against oxidative stress and other forms of cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride in lab experiments is its potent inhibitory effects on MAO-B, making it a valuable tool for investigating the role of this enzyme in various biological processes. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Orientations Futures
There are several potential future directions for research on 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride, including investigating its potential therapeutic effects in neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, further research is needed to elucidate the mechanisms underlying its neuroprotective effects and to determine the optimal dosing and administration strategies for this compound. Finally, this compound may have potential applications in other areas of medicine, such as the treatment of inflammatory disorders and cancer.
Méthodes De Synthèse
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride can be synthesized using a variety of methods, including the reaction of 4-morpholinylacetylene with 1,1-diphenyl-3-buten-1-ol in the presence of a palladium catalyst. This reaction results in the formation of this compound as a hydrochloride salt, which can be purified using standard methods.
Applications De Recherche Scientifique
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been used extensively in scientific research, particularly in the field of neuroscience. Its potent inhibitory effects on MAO-B make it a valuable tool for investigating the role of this enzyme in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for these conditions.
Propriétés
IUPAC Name |
5-morpholin-4-yl-1,1-diphenylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2.ClH/c23-21(19-9-3-1-4-10-19,20-11-5-2-6-12-20)13-7-8-14-22-15-17-24-18-16-22;/h1-6,9-12,23H,13-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDVFCNFUDSJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)


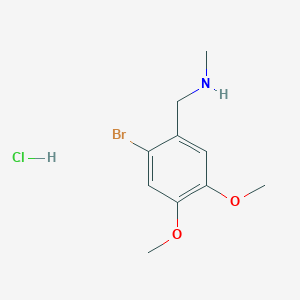
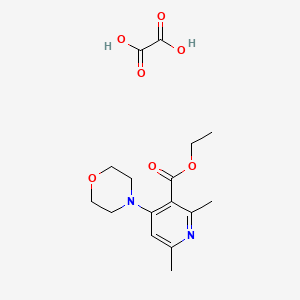
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)
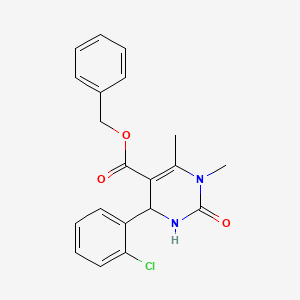

![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)
